molecular formula C6H8N4O2S B2769490 [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid CAS No. 923256-68-2

[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid

Cat. No.: B2769490
CAS No.: 923256-68-2
M. Wt: 200.22
InChI Key: SDDBMYOSAUJBLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid typically involves the reaction of cyclopropylamine with carbon disulfide and sodium azide, followed by cyclization to form the tetrazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrazole derivatives.

Scientific Research Applications

[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole: A nitrogen-rich heterocycle with similar structural features and reactivity.

    Triazole: Another nitrogen-containing heterocycle with comparable chemical properties.

    Thioacetic acid: Shares the thioacetic acid moiety but lacks the tetrazole ring.

Uniqueness

[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid is unique due to the presence of both the cyclopropyl and tetrazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-cyclopropyltetrazol-5-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c11-5(12)3-13-6-7-8-9-10(6)4-1-2-4/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDBMYOSAUJBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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